![molecular formula C19H31N3O B6112207 N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Boc-PIP and is a piperidine derivative. Boc-PIP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of Boc-PIP involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways. Boc-PIP specifically targets the protein kinase CK2, which is overexpressed in cancer cells and is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, Boc-PIP induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-PIP has been found to have various biochemical and physiological effects. In cancer cells, Boc-PIP induces cell cycle arrest and apoptosis by inhibiting CK2. In neurons, Boc-PIP has been found to modulate neurotransmitter release and protect against oxidative stress-induced cell death. Boc-PIP has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Boc-PIP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized and purified. Boc-PIP has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, Boc-PIP has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Boc-PIP can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Boc-PIP. One area of research is the development of new drugs based on Boc-PIP. Researchers can use Boc-PIP as a lead compound to design and develop new drugs with improved therapeutic properties. Another area of research is the study of Boc-PIP in combination with other drugs. Boc-PIP has been found to have synergistic effects with other drugs, and researchers can explore these combinations for improved therapeutic outcomes. Additionally, researchers can study the effects of Boc-PIP in various disease models to identify new therapeutic applications.
合成方法
The synthesis of Boc-PIP involves the reaction between tert-butyl piperidine-1-carboxylate and 4-isopropyl aniline. The reaction is carried out in the presence of a catalyst, typically palladium on carbon. The product is then purified through recrystallization to obtain pure Boc-PIP.
科学研究应用
Boc-PIP has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, Boc-PIP has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, Boc-PIP has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, Boc-PIP has been used as a lead compound to design and develop new drugs with improved therapeutic properties.
属性
IUPAC Name |
N-tert-butyl-3-(4-propan-2-ylanilino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14(2)15-8-10-16(11-9-15)20-17-7-6-12-22(13-17)18(23)21-19(3,4)5/h8-11,14,17,20H,6-7,12-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZJOHKEOBVIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

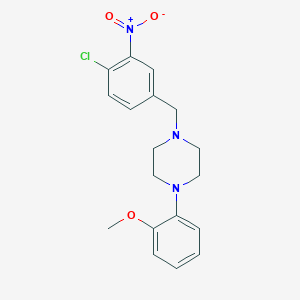
![4-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6112135.png)
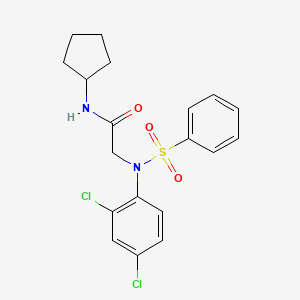
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6112147.png)
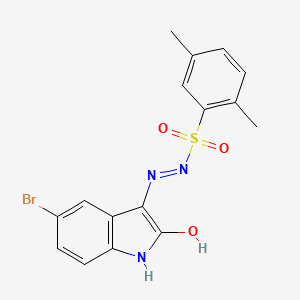
![8-(2-amino-4-pyrimidinyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6112168.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)
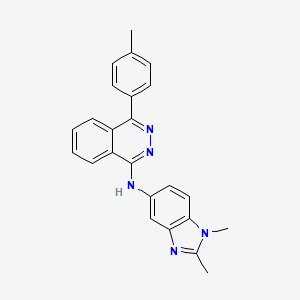
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6112180.png)
![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)
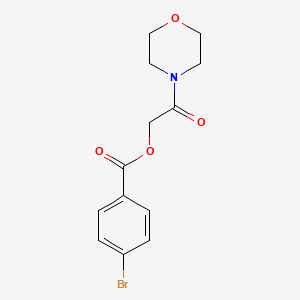
![N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6112214.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)